

Technical Guide: Physicochemical Properties of 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoroaniline

Cat. No.: B1215098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **3,5-Difluoroaniline** (CAS No. 372-39-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.^[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of **3,5-Difluoroaniline**.

Property	Value	Source(s)
Melting Point	37-41 °C	[2][3]
36.0-43.0 °C	[4]	
Boiling Point	82 °C @ 20 mmHg	
80 °C @ 20 mmHg	[5]	
Molecular Formula	C ₆ H ₅ F ₂ N	[4]
Molecular Weight	129.11 g/mol	[6]
Appearance	White to yellow or brown crystalline powder or solid	[2][4]
Purity (Assay)	≥98% (by Gas Chromatography)	[4]
Density	~1.29 g/cm ³	[6][5]
Flash Point	75 °C (167 °F) - closed cup	[2][3]

Experimental Protocols

While specific experimental reports for **3,5-Difluoroaniline** are proprietary to manufacturers, the following sections describe standard, widely accepted laboratory methods for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of **3,5-Difluoroaniline**, a low melting solid, is typically determined using the capillary tube method with a calibrated melting point apparatus or a Thiele tube setup.[2] This method relies on observing the temperature range over which the solid transitions to a liquid.

Apparatus and Materials:

- Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)
- Calibrated thermometer (0-200 °C range)

- Capillary tubes (sealed at one end)
- **3,5-Difluoroaniline** sample, finely powdered
- Spatula and watch glass

Procedure:

- Sample Preparation: Place a small amount of dry **3,5-Difluoroaniline** on a clean watch glass. Crush the solid into a fine powder.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[7]
- Apparatus Setup:
 - Melting Point Apparatus: Insert the loaded capillary tube into the designated slot in the apparatus. Ensure the thermometer is correctly positioned.[2]
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[8] Immerse the assembly in the oil of the Thiele tube.
- Heating and Observation:
 - Heat the apparatus rapidly at first to approach the expected melting point (~37 °C).
 - When the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[2][9]
- Data Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid. [7]

- Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Boiling Point Determination (at Reduced Pressure)

As **3,5-Difluoroaniline**'s boiling point is provided at a reduced pressure (20 mmHg), a vacuum distillation setup or a specialized micro boiling point determination method is required. The following protocol describes a common micro-scale method.

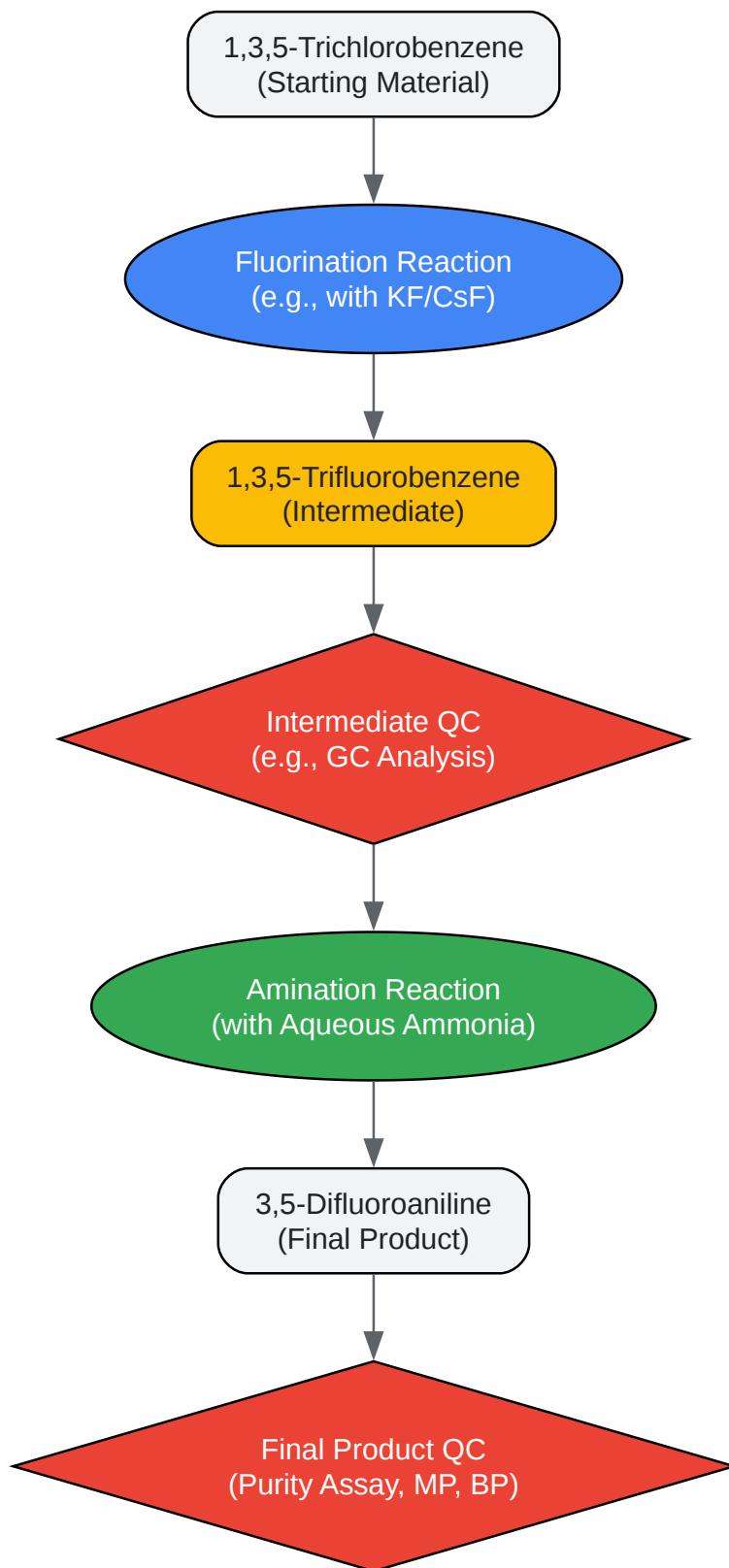
Apparatus and Materials:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (Thiele tube or aluminum block)[6][10]
- Vacuum source and manometer

Procedure:

- Sample Preparation: Place a few milliliters of liquid **3,5-Difluoroaniline** (gently melted if solid at room temperature) into a small test tube.
- Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][3]
- Apparatus Assembly:
 - Attach the test tube to a thermometer.
 - Place the assembly in a heating bath (Thiele tube or heating block).
 - Connect the apparatus to a vacuum system with a manometer to maintain the desired pressure (20 mmHg).
- Heating and Observation:

- Begin heating the apparatus gently.
- As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[\[11\]](#)


- Data Recording:
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure of the sample equals the external pressure.[\[11\]](#)
 - Record the temperature at this exact moment. This is the boiling point of the liquid at the recorded pressure.

Synthesis Pathway Visualization

3,5-Difluoroaniline is a valuable synthetic building block. One industrial synthesis route involves a two-step process starting from 1,3,5-trichlorobenzene. This process is advantageous as it begins with a readily available industrial chemical.[\[4\]](#)

The workflow involves two main reactions:

- Fluorination: 1,3,5-Trichlorobenzene is converted to the intermediate 1,3,5-Trifluorobenzene via reaction with a fluoride-containing compound.[\[12\]](#)
- Amination: The 1,3,5-Trifluorobenzene intermediate is then reacted with ammonia to yield the final product, **3,5-Difluoroaniline**.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis and Quality Control Workflow for **3,5-Difluoroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3,5-Difluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215098#3-5-difluoroaniline-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com